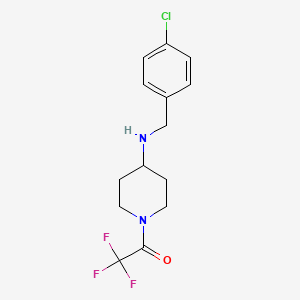
Dimethyl (2R)-2-fluorobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2R)-2-fluorosuccinate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the second carbon of the succinate backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl (2R)-2-fluorosuccinate can be synthesized through several methods. One common approach involves the fluorination of dimethyl succinate. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of dimethyl (2R)-2-fluorosuccinate may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (2R)-2-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form dimethyl (2R)-2-hydroxysuccinate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Major Products:
Nucleophilic Substitution: Various substituted succinates depending on the nucleophile used.
Hydrolysis: Succinic acid and its derivatives.
Reduction: Dimethyl (2R)-2-hydroxysuccinate.
Aplicaciones Científicas De Investigación
Dimethyl (2R)-2-fluorosuccinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dimethyl (2R)-2-fluorosuccinate involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. In biochemical assays, the compound can act as a substrate or inhibitor, depending on the specific target and reaction conditions.
Comparación Con Compuestos Similares
Dimethyl succinate: Lacks the fluorine atom, resulting in different reactivity and applications.
Dimethyl (2R)-2-chlorosuccinate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
Dimethyl (2R)-2-bromosuccinate: Similar to the chlorinated derivative but with a bromine atom, which further alters its properties.
Uniqueness: Dimethyl (2R)-2-fluorosuccinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various fields of research and industry.
Propiedades
Número CAS |
76003-45-7 |
|---|---|
Fórmula molecular |
C6H9FO4 |
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
dimethyl (2R)-2-fluorobutanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
Clave InChI |
PXKPHERWNIYQNN-SCSAIBSYSA-N |
SMILES isomérico |
COC(=O)C[C@H](C(=O)OC)F |
SMILES canónico |
COC(=O)CC(C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


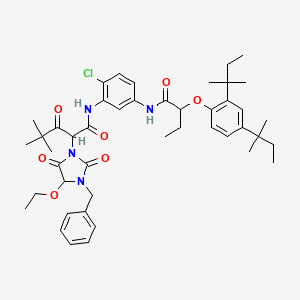
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
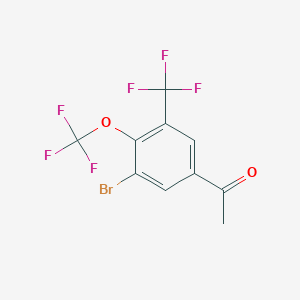
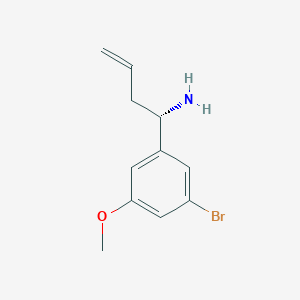

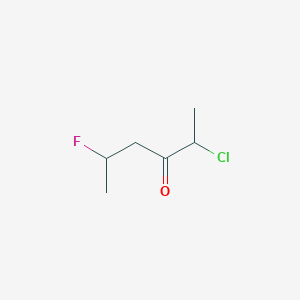
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
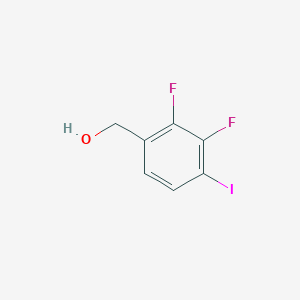
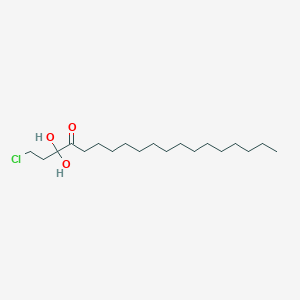
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)


![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
